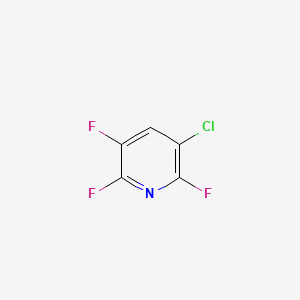

N-(1-苯乙基)丙-2-烯-1-胺

描述

The compound "N-(1-phenylethyl)prop-2-en-1-amine" is a derivative of 1-phenylethylamine, which is a structural motif found in various bioactive molecules. The phenylethylamine structure is known for its presence in compounds that interact with biological targets such as sigma(1) receptors . The research on derivatives of this structure aims to explore the structure-activity relationships (SAR) and to discover compounds with potential therapeutic applications, such as anticonvulsant activity .

Synthesis Analysis

The synthesis of 1-phenylethylamine derivatives is well-documented. An efficient two-step procedure has been described for the synthesis of enantiomerically pure, benzene nucleus-substituted 1-phenylethylamines. This involves imine formation from substituted acetophenones followed by hydrogenation of the resulting Schiff bases over Raney nickel, leading to secondary amines with high diastereoselectivities . This method provides a pathway to synthesize "N-(1-phenylethyl)prop-2-en-1-amine" with high yields and enantiomeric purities.

Molecular Structure Analysis

The molecular structure of "N-(1-phenylethyl)prop-2-en-1-amine" and its derivatives is crucial for their biological activity. The introduction of N-phenyl substituents to aminostilbenes, which are structurally related to "N-(1-phenylethyl)prop-2-en-1-amine", leads to a more planar ground-state geometry about the nitrogen atom. This results in a red shift of the absorption and fluorescence spectra and a less distorted structure with a larger charge-transfer character for the fluorescent excited state . The molecular structure in related compounds such as N-phenylpyridin-4-amine also shows better conjugation with the lone pairs of the nitrogen atom than phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of "N-(1-phenylethyl)prop-2-en-1-amine" can be inferred from studies on similar compounds. For instance, acylation and alkylation of the amino group of related 4-amino-N-(1-phenylethyl)benzamide resulted in almost total loss of anticonvulsant activity, indicating that modifications at the amino group can significantly alter biological activity . The photochemical behavior of N-phenyl substituted aminostilbenes suggests that such modifications can also affect the photoisomerization quantum yields and fluorescence quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(1-phenylethyl)prop-2-en-1-amine" derivatives are influenced by their molecular structure. The planarity and conjugation of the N-phenyl group with the amine lead to distinct photophysical properties, as seen in the fluorescence enhancement of related stilbene compounds . The polymorphism observed in N-phenylpyridin-4-amine, with different crystal structures obtained from different solvents, suggests that "N-(1-phenylethyl)prop-2-en-1-amine" may also exhibit polymorphism, which can affect its stability and solubility .

科学研究应用

合成β-氨基酸的不对称合成

N-(1-苯乙基)丙-2-烯-1-胺在生物相关的α-取代-β-氨基酸的不对称合成中起着关键作用。一个重要的应用涉及使用微波辐射进行乙酰苯和α-苯乙胺之间的缩合反应。这个过程导致(R,R)-双[α-苯乙基]胺的形成,可以进一步处理以产生在不对称合成中有用的各种衍生物。该方案展示了一种高效且简单的合成这些氨基酸的策略,这些氨基酸在制药和生物化学领域中很重要(Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007)。

抗生素开发中的关键中间体合成

N-(1-苯乙基)丙-2-烯-1-胺也是合成类似premafloxacin的化合物的关键中间体,premafloxacin是一种用于对抗兽医病原体的抗生素。合成涉及不对称Michael加成和立体选择性烷基化过程,突显了该化合物在开发有效的动物健康治疗方法中的重要性(Fleck, Mcwhorter, DeKam, & Pearlman, 2003)。

催化和化学转化

该化合物参与催化和化学转化,例如从重氮羰基生成和重排氮叶立德。该化合物表现出高催化活性,促进新颖和有价值的化学结构的形成。这一特性在合成有机化学中特别重要,用于开发新材料和药物(Zotto et al., 2000)。

晶体学和材料科学

该化合物已被用于晶体学和材料科学。例如,它用于合成复杂化合物,如双[N-{(S)-1-苯乙基}-N-{1-(2-吡啶基)甲基}胺] 铜(II) 高氯酸盐。这个过程对于理解材料的分子结构和性质非常重要,这可能对各种科学和工业应用产生影响(Nguyen & Jeong, 2010)。

安全和危害

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if it comes into contact with skin or eyes .

未来方向

The future directions for “N-(1-phenylethyl)prop-2-en-1-amine” and similar compounds could involve further exploration of their potential applications in treating neurodegenerative disorders and other diseases . Additionally, the development of green and solvent-free synthetic approaches for these compounds is a relevant area of research .

作用机制

Target of Action

It is known to belong to the class of organic compounds known as amphetamines and derivatives . These compounds are typically associated with the central nervous system, acting on receptors such as dopamine, norepinephrine, and serotonin .

Mode of Action

As an amphetamine derivative, it may interact with its targets by increasing the release of neurotransmitters, inhibiting their reuptake, or both . This can result in heightened neurotransmitter activity in the synaptic cleft, leading to various physiological effects .

Biochemical Pathways

Based on its classification as an amphetamine derivative, it may influence pathways related to neurotransmitter synthesis, release, and reuptake .

Result of Action

As an amphetamine derivative, it may lead to increased neurotransmitter activity, potentially resulting in heightened alertness, increased focus, and other central nervous system effects .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .

属性

IUPAC Name |

N-(1-phenylethyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNXWCWCESEPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985506 | |

| Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66896-61-5 | |

| Record name | α-Methyl-N-2-propen-1-ylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66896-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha-methyl-N-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066896615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)